2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-28-17-12-8-7-11-16(17)24-18(26)13-25-20(15-9-5-4-6-10-15)23-14(2)19(22)21(25)27/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBBCVKQLMBLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The molecular weight is approximately 357.83 g/mol. The presence of the chloro and ethoxy groups contributes to its unique reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Mechanism of Action:
The anticancer activity is often mediated through the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A study evaluating the effects of a related dihydropyrimidine compound found that it induced apoptosis in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | PC-3 | 10.0 | PI3K/Akt inhibition |
Case Study 2: Antimicrobial Activity
In vitro studies on related compounds have revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the range of 8–32 µg/mL, indicating potent activity against these pathogens .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 16 |
| Compound D | E. coli | 32 |
Structure-Activity Relationship (SAR)
The biological activity of dihydropyrimidine derivatives is often influenced by structural modifications. Substituents at the 4 and 5 positions of the pyrimidine ring significantly affect potency and selectivity against various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs vary in substituents on the pyrimidinone core, acetamide linker, and aryl groups. Key comparisons include:
Physical and Spectroscopic Properties
- Melting Points: Compound 5.4: >282°C (high crystallinity due to para-chloro symmetry) . Compound 5.6: 230°C (lower than 5.4, likely due to asymmetric dichloro substitution) . Compound 5.15: 224°C (phenoxy group reduces packing efficiency) . Target Compound: Data unavailable, but the 2-ethoxy group may lower melting point compared to chloro analogs.
¹H NMR Shifts :
- NHCO Resonance :
- 5.4: δ 10.22 ppm .
- 5.6: δ 10.10 ppm .
- Target Compound : Expected near δ 10.1–10.3 ppm due to similar acetamide environment.
- Aromatic Protons :
- 5.15: δ 7.75–6.91 ppm (multiplet for phenoxy and phenyl groups) .
- Target Compound : 2-Ethoxyphenyl protons likely resonate at δ 6.8–7.5 ppm, with deshielding from the ethoxy group.
Key Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (target) and methoxy () substituents improve solubility but may reduce binding affinity compared to electron-withdrawing chloro groups .
- Sulfonyl vs.
- Biological Implications : Dichloro-substituted analogs (e.g., 5.6) show higher lipophilicity, which could improve membrane permeability but increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
